Methyl 5-oxo-5-(3-(pyrimidin-2-ylamino)azetidin-1-yl)pentanoate
Description
Methyl 5-oxo-5-(3-(pyrimidin-2-ylamino)azetidin-1-yl)pentanoate is a synthetic ester derivative featuring a pentanoate backbone substituted with a 3-(pyrimidin-2-ylamino)azetidin-1-yl group. Its methyl ester group enhances lipophilicity, which may improve cellular permeability compared to carboxylic acid analogs .
Properties
IUPAC Name |
methyl 5-oxo-5-[3-(pyrimidin-2-ylamino)azetidin-1-yl]pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-20-12(19)5-2-4-11(18)17-8-10(9-17)16-13-14-6-3-7-15-13/h3,6-7,10H,2,4-5,8-9H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLFOJPJYZDQMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)N1CC(C1)NC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-oxo-5-(3-(pyrimidin-2-ylamino)azetidin-1-yl)pentanoate typically involves multiple steps, starting with the preparation of the pyrimidinylamino group. One common synthetic route includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures[_{{{CITATION{{{2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d .... The reaction conditions often require a mixture of diphenyl oxide and biphenyl at temperatures around 250°C[{{{CITATION{{{_2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-oxo-5-(3-(pyrimidin-2-ylamino)azetidin-1-yl)pentanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{Review on the Synthesis and Therapeutic Potential of Pyrido 2,3-.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, Methyl 5-oxo-5-(3-(pyrimidin-2-ylamino)azetidin-1-yl)pentanoate is used to study the interactions of heterocyclic compounds with biological targets. Its structural features make it a valuable tool for probing enzyme activities and receptor binding.
Medicine: The therapeutic potential of this compound lies in its ability to modulate biological pathways. It has shown promise in the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it suitable for the synthesis of active ingredients in these products.
Mechanism of Action
The mechanism by which Methyl 5-oxo-5-(3-(pyrimidin-2-ylamino)azetidin-1-yl)pentanoate exerts its effects involves its interaction with specific molecular targets. The pyrimidinylamino group plays a crucial role in binding to enzymes and receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives formed from this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The compound’s structural uniqueness lies in its azetidine core and pyrimidin-2-ylamino substituent. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Core: The azetidine ring in the target compound confers conformational rigidity compared to six-membered piperazine derivatives (e.g., compound in ). Smaller rings may enhance binding specificity but reduce metabolic stability.
Ester vs. Acid Groups :
- Methyl esters (target compound) enhance membrane permeability but require enzymatic hydrolysis for activation.
- Carboxylic acid derivatives (e.g., ) exhibit higher aqueous solubility, favoring renal excretion and reducing bioavailability.
Substituent Impact: The pyrimidin-2-ylamino group in the target compound enables hydrogen bonding with biological targets, akin to pyrimidin-2-ylthio groups in oxadiazole derivatives (e.g., ). Bulky substituents like trifluoromethylphenyl () or pteridinyl () improve target affinity but may increase off-target interactions.
Critical Analysis of Contradictions and Limitations
- Nomenclature Ambiguities: lists synonyms erroneously linked to Methyl Hydrogen Glutarate (CAS: 1501-27-5), emphasizing the need for precise IUPAC naming to avoid misidentification .
- Limited Direct Bioactivity Data: Most evidence describes structural analogs, requiring extrapolation for the target compound’s pharmacological profile.
Q & A
Q. Key Considerations :
- Protection/Deprotection : Use tert-butyl or trityl groups to protect reactive amines during synthesis, followed by acidic deprotection (e.g., TFA) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require purification via column chromatography to remove side products .
Q. Example Yield Data :
| Step | Reaction Conditions | Yield (%) |
|---|---|---|
| Azetidine coupling | DMF, K₂CO₃, 60°C | 75–85 |
| Esterification | EDC/HOBt, CH₂Cl₂ | 60–70 |
Basic Question: What spectroscopic techniques are critical for characterizing the compound’s structure and purity?
Methodological Answer:
- 1H/13C NMR : Confirm the azetidine-pyrrolidine connectivity (δ 3.5–4.5 ppm for azetidine protons) and ester carbonyl signals (δ 170–175 ppm) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z ~350–400) and detect impurities (e.g., sodium adducts at [M+Na]+) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amine N–H bonds (3300–3500 cm⁻¹) .
Q. Purity Assessment :
- Use HPLC with C18 columns (acetonitrile/water gradient) to resolve unreacted starting materials .
Advanced Question: How does the azetidine-pyrimidine moiety influence the compound’s interaction with biological targets like TLR7-9?
Methodological Answer:
The azetidine-pyrimidine core mimics endogenous ligands of Toll-like receptors (TLRs), particularly TLR7-9, by:
Q. Experimental Validation :
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD values) to recombinant TLR7-9 proteins .
- Cellular Assays : Test inhibition of cytokine release (e.g., IFN-α in dendritic cells) to confirm antagonism .
Data Contradiction Note :
Conflicting binding data may arise from solvent polarity or protein isoforms. Validate assays using orthogonal methods (e.g., ITC vs. SPR) .
Advanced Question: What strategies optimize the compound’s stability under physiological conditions (pH, temperature)?
Methodological Answer:
Q. Formulation Insights :
Advanced Question: How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Compare binding poses predicted by docking software (e.g., AutoDock) with crystallographic data (if available) .
- Meta-Analysis : Reconcile discrepancies in IC50 values by standardizing assay conditions (e.g., ATP concentrations in kinase assays) .
Case Study :
In methyl pentanoate analogs, simulations underestimated reactivity due to incomplete kinetic models. Experimental validation via rapid compression machine tests resolved these gaps .
Basic Question: What are the compound’s solubility profiles, and how do they impact in vitro assays?
Methodological Answer:
-
Solubility Screening : Use shake-flask method in PBS, DMSO, and ethanol. Typical solubility:
Solvent Solubility (mg/mL) DMSO >50 PBS <0.1 -
Assay Design : Pre-dissolve in DMSO (<1% v/v) to avoid precipitation in aqueous buffers .
Advanced Question: What synthetic modifications enhance the compound’s bioavailability without compromising target affinity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
